4-(Anthracen-9-YL)benzene-1-thiol
Description
Significance of Anthracene (B1667546) and Thiol Moieties in Organic Chemistry
The anthracene moiety is a well-known polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings. utwente.nlbldpharm.com Its planar structure and extensive π-conjugated system are responsible for its characteristic blue fluorescence under ultraviolet light and its semiconductor properties. utwente.nlnih.gov Anthracene and its derivatives are pivotal in the development of organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scintillators for detecting high-energy radiation. utwente.nlnih.govsigmaaldrich.com The ability to functionalize the anthracene core at various positions allows for the fine-tuning of its electronic and photophysical properties. rsc.orgstrem.com
The thiol group (-SH), on the other hand, is a sulfur analogue of an alcohol group. wikipedia.org A key feature of thiols is their strong affinity for noble metal surfaces, particularly gold. sigmaaldrich.com This interaction leads to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs), which are two-dimensional structures with a high degree of crystalline-like order. sigmaaldrich.comrsc.org The reliability and simplicity of forming thiol-based SAMs have made them a fundamental tool for surface engineering, enabling the creation of surfaces with specific chemical and physical properties. sigmaaldrich.comharvard.edu Aryl thiols, where the thiol group is attached to an aromatic ring, are important in this context for creating defined molecular junctions.
Research Landscape of Aryl Thiols with Polycyclic Aromatic Hydrocarbons
The combination of polycyclic aromatic hydrocarbons with aryl thiols has given rise to a rich field of research. These composite molecules are of great interest for their potential in molecular electronics, where individual molecules can function as components of an electrical circuit. utwente.nl The PAH unit often serves as the core functional part of the molecule, providing the desired electronic properties, while the aryl thiol group acts as a "molecular alligator clip" to anchor the molecule to metal electrodes. liverpool.ac.uk
Scope and Research Focus on 4-(Anthracen-9-YL)benzene-1-thiol
The specific compound, this compound, combines the fluorescent and charge-transporting properties of the anthracene core, linked at its 9-position, with the surface-anchoring capabilities of a benzenethiol (B1682325) group. This structure is particularly interesting for applications in molecular electronics and the creation of functionalized surfaces.
The primary research focus for a molecule like this compound would be its ability to form well-defined self-assembled monolayers on gold surfaces. The orientation and packing of the molecules in the SAM would be of fundamental importance, as this would directly impact the electronic communication between the anthracene units and the metal substrate. Investigations would likely involve techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) to characterize the structure and electronic properties of these monolayers. nih.govnist.gov
Furthermore, the charge transport characteristics of single-molecule junctions of this compound would be a key area of study. The conductance of the molecule, and how it is influenced by the anthracene core, would provide insights into its potential use as a molecular wire or switch. While detailed experimental studies specifically on this compound are not widely documented in publicly available literature, its properties can be inferred from the extensive research on its constituent parts and closely related molecules.
Detailed Research Findings
While specific research articles detailing the synthesis and properties of this compound are sparse, a significant amount can be understood by examining its structural components.
Synthesis: The synthesis of this compound would likely involve a multi-step process. A common approach would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 9-haloanthracene (e.g., 9-bromoanthracene) and a suitably protected 4-thiophenylboronic acid or organozinc reagent. The final step would involve the deprotection of the thiol group.
Properties: The properties of this compound are dictated by its two main components: the anthracene core and the benzenethiol anchor.
Data on Constituent Moieties
| Property | Anthracene | Benzenethiol |
| Formula | C₁₄H₁₀ | C₆H₆S |
| Molar Mass | 178.23 g/mol | 110.17 g/mol |
| Appearance | Colorless solid, blue fluorescence | Colorless liquid |
| Melting Point | 215-217 °C | -15 °C |
| Boiling Point | 340 °C | 169 °C |
| Key Feature | Organic semiconductor, fluorescent | Forms SAMs on gold |
This table presents data for the parent compounds to illustrate the expected contributions to the properties of the target molecule.
The linkage of these two moieties creates a molecule with a distinct set of characteristics. The anthracene group provides a large, rigid, and electronically active component, while the benzenethiol group allows for strong and specific attachment to gold surfaces.
Expected Research Findings for this compound:
Self-Assembled Monolayers (SAMs): It is expected that this compound would form self-assembled monolayers on gold substrates when deposited from solution. The large size of the anthracene headgroup would likely lead to a less densely packed monolayer compared to simple alkanethiols, with the molecules tilted at a significant angle to the surface normal to accommodate the steric bulk. sigmaaldrich.com
Electronic Properties: The electronic properties of the SAM would be dominated by the anthracene units. The monolayer would likely exhibit the characteristic fluorescence of anthracene, although this might be quenched to some extent by the proximity to the metal surface. The HOMO-LUMO gap of the molecule would be a key parameter determining its charge transport behavior.
Charge Transport in Molecular Junctions: In a single-molecule junction, this compound is expected to act as a molecular conductor. The charge would likely tunnel through the molecule, with the anthracene core playing a significant role in mediating this transport. utwente.nl The conductance would be sensitive to the precise binding geometry at the molecule-electrode interface.
Structure
2D Structure
3D Structure
Properties
CAS No. |
820972-70-1 |
|---|---|
Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-anthracen-9-ylbenzenethiol |
InChI |
InChI=1S/C20H14S/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,21H |
InChI Key |
SMEFITROQDJGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)S |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(Anthracen-9-YL)benzene-1-thiol, both ¹H and ¹³C NMR are essential for confirming the arrangement of the aromatic protons and carbons.
The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region, corresponding to the protons on both the anthracene (B1667546) and benzene (B151609) rings. The characteristic signals of the anthracene moiety typically appear in a range of 7.40-8.54 ppm. researchgate.net The protons of the 1,4-disubstituted benzene ring will present as a pair of doublets, a typical AA'BB' system. The thiol proton (S-H) is expected to appear as a singlet, though its chemical shift can vary depending on solvent and concentration. The integration of these signals would confirm the presence of the 13 aromatic protons and one thiol proton. The formation of C-S bonds can cause an upfield shift of adjacent proton signals. researchgate.net
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Anthracene Protons | ~ 7.40 - 8.60 | Multiplet (m) | Complex pattern due to multiple, distinct protons on the fused ring system. researchgate.net |
| Benzene Protons | ~ 7.20 - 7.60 | Doublet of Doublets (dd) | Two distinct signals expected for the protons ortho and meta to the thiol group. |
| Thiol Proton (S-H) | Variable | Singlet (s) | Position and broadening are dependent on solvent, temperature, and concentration. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to molecular symmetry, fewer than 20 unique carbon signals would be expected for this compound. The aromatic carbons, including those of the anthracene and benzene rings, typically resonate in the downfield region of approximately 120-150 ppm. researchgate.netdocbrown.info The spectrum would distinguish between protonated carbons and quaternary carbons (those not bonded to any hydrogen atoms), such as the carbon atom of the anthracene ring at position 9 and the two carbons on the benzene ring bonded to the sulfur and the anthracene moiety. researchgate.net
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Atoms | Expected Chemical Shift (ppm) | Notes |
| Anthracene & Benzene Carbons | ~ 120 - 140 | Signals for CH groups in the aromatic systems. |
| Quaternary Carbons | ~ 130 - 150 | Carbons at the points of substitution (C-S, C-C bond between rings) and at ring junctions. researchgate.netdocbrown.info |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. A weak but sharp band around 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. Aromatic C-H stretching vibrations are typically observed as a group of bands above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations from both the anthracene and benzene aromatic rings would produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | > 3000 | Medium to Weak | Stretching |
| Thiol S-H | ~ 2550 - 2600 | Weak | Stretching |
| Aromatic C=C | ~ 1400 - 1600 | Medium to Strong | Ring Stretching researchgate.net |
| C-S | ~ 600 - 800 | Weak to Medium | Stretching |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly in conjugated π-systems. The spectrum of this compound is expected to be dominated by the large, conjugated system of the anthracene core. shimadzu.com Unsubstituted anthracene typically displays a strong absorption band around 255 nm and a series of well-defined, weaker vibronic bands between 300 nm and 380 nm. shimadzu.comlibretexts.org The attachment of the benzenethiol (B1682325) group is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths, and may lead to a broadening of the peaks due to increased conjugation and substituent effects. shimadzu.comresearchgate.net
Interactive Data Table: Expected UV-Vis Absorption Maxima (in Ethanol)
| Transition | Expected λmax (nm) | Notes |
| π → π | ~ 260 | Strong absorption, shifted from the 255 nm peak of benzene. libretexts.org |
| π → π | ~ 320 - 390 | Series of weaker, structured bands characteristic of the anthracene chromophore, likely red-shifted. shimadzu.comlibretexts.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₄S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 286, corresponding to the molecular weight of the compound. rsc.org Fragmentation patterns would likely involve the loss of the thiol group or cleavage at the bond connecting the two aromatic rings.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | ~ 286.08 | Molecular ion peak corresponding to C₂₀H₁₄S. |
| [M-SH]⁺ | ~ 253.07 | Fragment resulting from the loss of the sulfhydryl radical. |
| [C₁₄H₁₀]⁺ | ~ 178.08 | Fragment corresponding to the anthracene cation radical. |
| [C₆H₅S]⁺ | ~ 109.01 | Fragment corresponding to the benzenethiol cation radical. |
X-ray Diffraction (XRD) Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. An XRD study of this compound would provide precise data on bond lengths, bond angles, and the dihedral angle between the planes of the anthracene and benzene rings. This information is crucial for understanding the molecule's conformation in the solid state. Furthermore, XRD analysis would reveal details about the crystal packing, including intermolecular interactions such as π-stacking of the aromatic systems and potential hydrogen bonding involving the thiol group, which influence the material's bulk properties. researchgate.netresearchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Data regarding the single crystal X-ray diffraction of this compound is not available in the public domain. This technique is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Analysis of a suitable single crystal of the compound would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
Furthermore, crystallographic parameters such as the crystal system, space group, and unit cell dimensions would be determined. This data would also reveal intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, which govern the packing of molecules in the crystal lattice. This information is fundamental to understanding the material's structure-property relationships.
Powder X-ray Diffraction for Crystalline Phase Analysis
Specific powder X-ray diffraction (PXRD) patterns for this compound are not publicly available. PXRD is a non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid.
For this compound, a PXRD pattern would be used to confirm the phase purity of a synthesized sample. By comparing the experimental pattern to a calculated pattern derived from single crystal X-ray diffraction data, one could verify the bulk material's identity and crystallinity. This technique is also instrumental in identifying different polymorphic forms of a compound, each of which may exhibit distinct physical properties.
Computational Chemistry and Theoretical Investigations of 4 Anthracen 9 Yl Benzene 1 Thiol
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. A typical DFT study of 4-(Anthracen-9-YL)benzene-1-thiol would involve several key analyses.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this would involve determining the dihedral angle between the anthracene (B1667546) and benzene (B151609) rings, which significantly influences the molecule's electronic properties. Conformational analysis would explore different rotational isomers (rotamers) to identify the global minimum on the potential energy surface.
Electronic Structure Analysis
Once the optimized geometry is obtained, its electronic properties can be investigated in detail.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and its potential as a semiconductor. unl.eduresearchgate.netresearchgate.net For this compound, the analysis would reveal how the anthracene and benzene-thiol fragments contribute to these frontier orbitals.
An MEP map provides a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. This analysis would highlight the reactive sites on the this compound structure.
Vibrational Frequency Analysis and Spectroscopic Parameter Prediction
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. mdpi.commdpi.com By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. This serves as a powerful tool for structural confirmation.
Non-Linear Optical (NLO) Properties Calculations
Molecules with extended π-conjugated systems, like this compound, often exhibit significant NLO properties, which are of interest for applications in optoelectronics and photonics. Computational methods can be used to calculate the first and second hyperpolarizabilities, which are measures of the NLO response of the molecule. These calculations would provide insight into the potential of this compound for such advanced applications.
While the specific computational data for this compound is not available in published literature, the theoretical framework to perform such an analysis is well-established. Future research dedicated to the computational study of this molecule would be invaluable for unlocking its full potential in various scientific and technological fields.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
For instance, studies on other anthracene derivatives reveal the prevalence of π-π stacking interactions, a characteristic feature of aromatic compounds. mdpi.com In a related molecule, (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one, Hirshfeld analysis showed that H–H (34.3%), O–H (19.2%), and C–H (16.7%) intermolecular contacts are the major contributors to the crystal packing. mdpi.com The analysis of another compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, demonstrated that H···H, C···H, and O···H interactions are dominant, with contributions from N···H, S···C, and other contacts also observed. nih.gov
These examples highlight the utility of Hirshfeld surface analysis in dissecting the complex network of intermolecular forces. For this compound, it can be hypothesized that the analysis would reveal significant contributions from H···H, C···H, and C···C contacts, stemming from the extensive aromatic systems of the anthracene and benzene rings. The presence of the thiol group would also introduce the possibility of S···H and S···S interactions, which would be quantifiable through the two-dimensional fingerprint plots derived from the Hirshfeld surface. These plots provide a graphical summary of the intermolecular contacts, with distinct spikes and patterns corresponding to specific types of interactions.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Contribution in (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one (%) mdpi.com | Contribution in 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (%) nih.gov |
| H···H | 34.3 | Dominant |
| O···H / H···O | 19.2 | Significant |
| C···H / H···C | 16.7 | Significant |
| C···O | 6.7 | - |
| C···C | 6.5 | - |
| N···H | - | 4.6 |
| S···C | - | 3.1 |
Note: This table is illustrative and based on data from related compounds due to the absence of specific data for this compound.
Solvent Effects on Electronic and Photophysical Properties: Theoretical Models
The electronic and photophysical properties of molecules like this compound are profoundly influenced by their solvent environment. Theoretical models are instrumental in understanding and predicting these solvent effects, a phenomenon known as solvatochromism. While direct theoretical studies on the solvatochromic behavior of this compound are limited, research on similar D–π–A (donor-π-acceptor) thiophene (B33073) and anthracene derivatives provides a framework for what to expect.
Theoretical investigations on D–π–A thiophene-based compounds have shown that the fluorescence emission spectra exhibit a significant bathochromic (red) shift as the solvent polarity increases. nih.govrsc.org This shift is indicative of a larger dipole moment in the excited state compared to the ground state, a hallmark of intramolecular charge transfer (ICT). nih.govrsc.org For instance, in one study, the fluorescence emission of a thiophene derivative shifted by 66 nm when moving from nonpolar cyclohexane (B81311) to the polar aprotic solvent DMSO. nih.gov
Computational models, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate the ground and excited state dipole moments in various solvents. mdpi.com These calculations can predict the extent of solvatochromic shifts. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity and the change in dipole moment upon excitation. nih.gov
For this compound, the anthracene moiety can act as a π-system, and depending on the substitution pattern, the benzene-1-thiol group could function as a donor or acceptor. Theoretical models would likely predict a significant solvatochromic shift in its fluorescence spectrum due to the potential for ICT. The extent of this shift would be dependent on the specific electronic nature of the ground and excited states, which can be elucidated through computational chemistry.
Table 2: Illustrative Solvatochromic Shifts and Dipole Moment Changes in Related Compounds
| Compound | Solvent Change | Absorption Shift (nm) | Emission Shift (nm) | Change in Dipole Moment (Δµ) (Debye) |
| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile nih.gov | Cyclohexane to DMSO | ~10 | 66 | 6.6 |
| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile nih.gov | Cyclohexane to DMSO | ~18 | 162 | 9.0 |
| Naphthoxazole derivative nih.gov | Various solvents | Insensitive | Significant | Large increase |
Note: This table presents data from analogous compounds to illustrate the principles of solvent effects, as direct data for this compound is not available.
Reactivity and Chemical Transformations of 4 Anthracen 9 Yl Benzene 1 Thiol
Reactions at the Thiol Group
The thiol (-SH) group is a versatile functional group that readily participates in a variety of chemical reactions.
Thiol-Ene Reaction Mechanisms
The thiol-ene reaction, or alkene hydrothiolation, is a prominent reaction involving the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction can proceed through two primary mechanisms: free-radical addition and Michael addition. wikipedia.org
Free-Radical Addition: This mechanism is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.orgnih.gov This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical, which can then propagate the reaction. wikipedia.org Photo-initiation is a common method for these reactions and can often be performed without a specific photoinitiator. nih.govrsc.org This "click chemistry" reaction is valued for its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org
Michael Addition: In the presence of a base or nucleophile, the thiol can be deprotonated to form a thiolate anion. This anion can then act as a nucleophile in a conjugate addition to an activated alkene, such as an α,β-unsaturated carbonyl compound. This process also results in the formation of a thioether.
The thiol-ene reaction has been utilized in various applications, including the synthesis of dendrimers, polymers, and for surface patterning. wikipedia.org It is also a valuable tool for creating S-linked glycosides and for the synthesis of glutathione (B108866) S-conjugates. rsc.orgnih.govrsc.org
Oxidation Reactions of the Thiol Moiety
The thiol group of 4-(anthracen-9-yl)benzene-1-thiol is susceptible to oxidation, which can lead to the formation of various sulfur-containing functional groups. Common oxidation products include disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidant and reaction conditions. For instance, a visible-light-induced thiol-ene reaction followed by air oxidation can be employed to synthesize sulfoxides. rsc.org The oxidation of thiols to sulfonyl acids, which can then be converted to sulfonyl chlorides, is a key step in the synthesis of sulfonyl hydrazones. nih.gov
Derivatization and Conjugation Strategies
The reactivity of the thiol group allows for a variety of derivatization and conjugation strategies to modify the properties of this compound.
Formation of Sulfides and Thioethers
The formation of sulfides (thioethers) is a common transformation of thiols. This can be achieved through several methods, including the aforementioned thiol-ene reaction. wikipedia.org Another conventional method involves the reaction of a thiol or its corresponding thiolate with an alkyl or aryl halide. tandfonline.com While effective, this method often requires the handling of odorous and reactive starting materials. tandfonline.comrsc.org
Modern approaches to sulfide (B99878) synthesis aim to avoid the direct use of thiols. rsc.org These include metal-free reductive coupling of tosylhydrazones with thiols and one-pot reactions from alcohols, thiourea, and alkyl halides. tandfonline.com Additionally, various cross-coupling reactions catalyzed by transition metals have been developed to form C-S bonds. mdpi.com
Table 1: Selected Methods for Sulfide Synthesis
| Method | Reactants | Conditions | Reference |
| Thiol-Ene Reaction | Thiol, Alkene | Photo-initiation or Catalyst | wikipedia.org |
| Williamson-type Synthesis | Thiol/Thiolate, Alkyl/Aryl Halide | Base | tandfonline.com |
| Reductive Coupling | Tosylhydrazone, Thiol | Metal-free | tandfonline.com |
| One-pot Synthesis | Alcohol, Thiourea, Alkyl Halide | - | tandfonline.com |
| Cross-Coupling | Thiol, Aryl Halide/Boronic Acid | Transition Metal Catalyst | mdpi.com |
Schiff Base Formation with Anthracene (B1667546) Derivatives
Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govnih.gov While this compound itself does not form a Schiff base directly from its thiol group, the anthracene moiety can be part of a molecule that does. For instance, Schiff bases can be synthesized from the condensation of 9-anthracenecarboxaldehyde with various amines, including those containing a thiol group. nih.govresearchgate.net These anthracene-based Schiff bases can act as ligands for metal ions and have been investigated for their photophysical and electrochemical properties. researchgate.net
Coordination Chemistry with Metal Centers
The sulfur atom of the thiol group in this compound can act as a soft Lewis base and coordinate to various metal centers. This coordination ability allows for the formation of metal complexes and coordination polymers. For example, 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) has been shown to bind to PdCl₂. nih.gov The resulting metal complexes can exhibit interesting electronic and photophysical properties, influenced by both the metal center and the aromatic anthracene ligand. The benzene (B151609) ring of the molecule can also form η⁶-complexes with rare-earth metals, leading to the formation of triple-decker benzene tetra-anion complexes. nih.gov
Ligand Design and Metal Complexation Studies
The design of ligands incorporating the this compound framework is driven by the unique combination of the bulky, photophysically active anthracene moiety and the versatile coordinating ability of the thiol group. This strategic design allows for the development of metal complexes with tailored electronic, steric, and photofunctional properties. Research in this area, while not extensively focused on this exact molecule, draws from the broader understanding of aryl thiol and polycyclic aromatic hydrocarbon (PAH) coordination chemistry. libretexts.org
The anthracene group, a prominent feature of the ligand, introduces significant steric bulk. This can be exploited to control the coordination number and geometry of the resulting metal complexes, potentially leading to the formation of complexes with specific catalytic activities or material properties. Furthermore, the inherent fluorescence of the anthracene unit offers a spectroscopic handle to probe the ligand's coordination environment and to design photoactive materials.
The thiol group (-SH) is a soft donor and readily deprotonates to form a thiolate (-S⁻), which is an excellent nucleophile and a strong binder for a variety of transition metals. The reactivity of thiols with metal ions is a well-established principle in coordination chemistry, forming stable metal-sulfur bonds. researchgate.net The benzene ring acts as a rigid spacer, electronically coupling the anthracene and thiol functionalities.
Studies on analogous systems, such as those involving thiophenol-based ligands, have demonstrated their versatility in forming stable complexes with a wide range of transition metals. researchgate.net The coordination is typically achieved through the deprotonated thiol group, which can act as a bridging or terminal ligand. The electronic properties of the aryl ring can be tuned by substituents, which in turn influences the donor strength of the sulfur atom and the stability of the resulting metal complex.
The synthesis of related (anthracen-9-yl)methyl sulfane derivatives has been reported, highlighting the synthetic accessibility of the core structure. tandfonline.com These synthetic strategies can be adapted for the preparation of this compound and its derivatives for use in ligand synthesis.
Investigation of Complex Geometries
In a hypothetical mononuclear complex, the thiolate sulfur would coordinate to the metal center. Depending on the metal and the presence of other ancillary ligands, various geometries such as square planar, tetrahedral, or octahedral could be adopted. The large anthracene substituent would likely occupy a significant portion of the coordination sphere, preventing the coordination of multiple bulky ligands and favoring lower coordination numbers.
In the absence of direct experimental data for complexes of this compound, computational methods such as Density Functional Theory (DFT) would be a valuable tool for predicting and analyzing their geometries. DFT calculations can provide detailed information on bond lengths, bond angles, and torsional angles, offering a theoretical model of the complex's three-dimensional structure. Such studies on related systems have provided valuable insights into the nature of metal-ligand bonding and the factors governing complex geometry.
Supramolecular Chemistry and Self Assembly of 4 Anthracen 9 Yl Benzene 1 Thiol Systems
Self-Assembled Monolayers (SAMs) Formation
The thiol group of 4-(anthracen-9-yl)benzene-1-thiol provides a strong affinity for noble metal surfaces, enabling the spontaneous formation of ordered, self-assembled monolayers (SAMs). This process is a cornerstone of surface functionalization and nanotechnology.
Adsorption on Noble Metal Surfaces (e.g., Gold, Silver)
The formation of SAMs of aromatic thiols on noble metal surfaces like gold and silver is a well-established phenomenon driven by the strong, covalent-like interaction between sulfur and the metal atoms. For aromatic thiols, including derivatives of anthracene (B1667546), this adsorption process leads to the formation of densely packed and highly oriented monolayers. While specific studies on this compound are not extensively documented in the provided search results, the behavior of similar aromatic thiols, such as anthracene-2-thiol, on polycrystalline gold and silver surfaces provides valuable insights. acs.org The adsorption is typically achieved by immersing the metal substrate into a dilute solution of the thiol.
The interaction between the thiol and the metal surface is a complex process. In the case of gold, it is widely accepted that the thiol's hydrogen atom is lost, and a strong gold-sulfur bond is formed. rsc.org This chemisorption process is the primary driving force for the self-assembly. The stability of the resulting SAMs can be influenced by factors such as the cleanliness of the metal surface and the solvent used for deposition.
Structural Characteristics and Orientation of SAMs
The structure and orientation of molecules within a SAM are critical determinants of the surface's properties. For aromatic thiols, the orientation is largely governed by a balance between the molecule-substrate interaction and the intermolecular interactions, primarily π-π stacking between the aromatic rings.
Studies on analogous aromatic thiols reveal that the molecules tend to adopt a tilted orientation with respect to the surface normal. acs.org The degree of this tilt is influenced by the length of the aromatic system and the nature of the substrate. For instance, SAMs of aromatic thiols on silver have been observed to exhibit smaller tilt angles compared to those on gold. acs.org The rigidity of the anthracene unit within this compound is expected to have a significant effect on the final molecular orientation within the SAM. acs.org The large, planar anthracene moiety will likely promote strong π-π stacking interactions between adjacent molecules, leading to the formation of well-ordered and densely packed monolayers.
The orientation of the anthracene group relative to the surface can be critical for applications that rely on its photophysical properties. Control over this orientation could potentially be achieved by modifying the substitution pattern on the anthracene core or by co-adsorption with other molecules.
Host-Guest Interactions and Molecular Recognition
The well-defined cavity-like structures that can be formed by assemblies of molecules containing the anthracene unit make this compound an interesting candidate for applications in molecular recognition and sensing.
Design of Molecular Receptors Incorporating Anthracene-Thiol Scaffolds
While specific molecular receptors based on this compound are not detailed in the provided search results, the general principles of supramolecular chemistry suggest its potential utility. The anthracene group can act as a fluorescent reporter, and when incorporated into a pre-organized assembly on a surface, it can provide a platform for detecting the binding of guest molecules. The benzene-thiol portion serves as an effective anchor to a solid support, such as a gold surface, creating a functional interface.
The design of such receptors would involve the strategic placement of recognition sites around the anthracene core. These sites could be introduced through chemical modification of the anthracene or benzene (B151609) rings to enable specific interactions (e.g., hydrogen bonding, electrostatic interactions) with target analytes.
Studies on Selective Binding and Recognition
The fluorescence of the anthracene moiety is sensitive to its local environment. This property can be exploited for sensing applications. The binding of a guest molecule in proximity to the anthracene unit can lead to changes in its fluorescence emission, such as quenching or enhancement, providing a detectable signal.
While direct studies on the selective binding properties of SAMs of this compound are not available in the provided search results, research on other anthracene-containing systems demonstrates the feasibility of this approach. For example, the fluorescence of anthracene derivatives has been shown to be modulated by the presence of various analytes, including metal ions and organic molecules. The development of selective sensors based on this compound would require careful design of the recognition element to ensure specific binding to the target analyte.
Formation of Coordination Cages and Supramolecular Frameworks
Beyond two-dimensional self-assembly on surfaces, the rigid and well-defined structure of the anthracene unit makes it an attractive component for the construction of three-dimensional supramolecular architectures through coordination-driven self-assembly.
By modifying this compound to include coordinating groups, it can act as a ligand that directs the assembly of metal ions into discrete coordination cages or extended supramolecular frameworks. The thiol group itself can also participate in coordination to certain metal centers.
Photophysical Properties and Luminescence Studies of 4 Anthracen 9 Yl Benzene 1 Thiol
Absorption and Emission Characteristics
The photophysical properties of 4-(Anthracen-9-yl)benzene-1-thiol are expected to be dominated by the anthracene (B1667546) core, a well-known fluorescent chromophore. The benzene-1-thiol substituent, while not as optically active as anthracene, will likely modulate these properties.
Excitation and Emission Spectra Analysis
The absorption spectrum of this compound is predicted to exhibit the characteristic vibronic structure of the anthracene moiety. This typically consists of several absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions. The most intense absorption is expected to be the S₀ → S₁ transition. The presence of the benzene-1-thiol group attached to the 9-position of the anthracene ring is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted anthracene. This is due to the extension of the conjugated π-system.
The emission spectrum is anticipated to be a mirror image of the absorption spectrum, displaying a structured fluorescence profile also characteristic of the anthracene core. Upon excitation, the molecule is expected to relax to the lowest vibrational level of the first excited singlet state (S₁) and then emit a photon to return to the ground state (S₀). The Stokes shift, which is the difference between the absorption and emission maxima, is expected to be relatively small, a common feature for rigid aromatic hydrocarbons like anthracene.
Quantum Yield Determination
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For anthracene and many of its derivatives, the quantum yield is typically high in non-polar solvents. However, the presence of the thiol (-SH) group in this compound could potentially influence the quantum yield. Thiol groups can, in some cases, participate in non-radiative decay pathways, such as intersystem crossing to the triplet state, which would lead to a decrease in the fluorescence quantum yield. The actual quantum yield would need to be experimentally determined and would likely be solvent-dependent.
Fluorescence Lifetimes
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. For anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. The lifetime of this compound is expected to be influenced by the same factors that affect its quantum yield. Any processes that quench the fluorescence, such as interactions with the solvent or intramolecular processes involving the thiol group, would shorten the fluorescence lifetime. Time-resolved fluorescence spectroscopy would be the definitive technique to measure this parameter.
Solvatochromism and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is dependent on the polarity of the solvent and the change in the dipole moment of the molecule upon excitation. For this compound, a degree of solvatochromism is expected. The anthracene core itself is relatively non-polar, but the introduction of the benzene-1-thiol substituent introduces a potential for changes in the electronic distribution upon excitation.
In polar solvents, it is plausible that the emission spectrum would show a more significant red-shift compared to non-polar solvents. This would suggest an increase in the dipole moment upon excitation, indicating some degree of charge transfer character in the excited state. The sensitivity of the absorption and emission spectra to the solvent environment would make this compound a potential candidate for use as a fluorescent probe to study local microenvironments.
Intramolecular Charge Transfer (ICT) Mechanisms
The structure of this compound, with the electron-rich anthracene unit (donor) and the benzene-1-thiol moiety (which can act as an acceptor or be part of the conjugated bridge), suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part of the molecule to the acceptor part.
The likelihood and extent of ICT would depend on the electronic coupling between the anthracene and the benzene-thiol moieties and the energy levels of their respective frontier molecular orbitals. If a significant ICT state is formed, it would likely be more polar than the locally excited state of anthracene. This would manifest as a broad, structureless, and significantly red-shifted emission band in polar solvents, in contrast to the structured emission of the anthracene core observed in non-polar solvents.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate, which blocks non-radiative decay channels.
Whether this compound exhibits AIE is a question that can only be answered through experimentation. The planarity of the anthracene core might favor π-π stacking in aggregates, which often leads to aggregation-caused quenching (ACQ) due to the formation of non-emissive excimers. However, the benzene-1-thiol substituent could introduce steric hindrance that prevents close co-facial π-stacking, potentially leading to AIE. If the molecule is weakly emissive in a good solvent due to intramolecular motions, forcing aggregation by adding a poor solvent could restrict these motions and open up the radiative decay channel, resulting in AIE.
Advanced Materials Applications and Functional Research of 4 Anthracen 9 Yl Benzene 1 Thiol
Organic Electronics and Optoelectronic Devices
The integration of the photoactive anthracene (B1667546) moiety with a benzene-1-thiol linker suggests that 4-(Anthracen-9-YL)benzene-1-thiol could be a valuable component in the fabrication of organic electronic and optoelectronic devices. Its properties are anticipated to be beneficial for creating efficient and tunable device architectures.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The anthracene core is a well-established fluorophore known for its high photoluminescence quantum yield, making it a suitable candidate for use in Organic Light-Emitting Diodes (OLEDs). Anthracene derivatives are often employed as emitters or hosts in the emissive layer of OLEDs to generate blue or green light. The introduction of a benzenethiol (B1682325) group can further modify the electronic properties and facilitate the formation of self-assembled monolayers, which can enhance device performance.
Research on related anthracene derivatives has demonstrated their potential in OLED applications. For instance, novel symmetrical anthracene derivatives have been synthesized that exhibit high thermal stability and photoluminescence quantum yields in solution ranging from 77–98%. nih.gov Devices incorporating these derivatives have shown the ability to emit yellowish-orange light. nih.gov Furthermore, the use of bulky substituents on the anthracene frame can attenuate intermolecular interactions, leading to improved film-forming properties. nih.gov The power efficiency of OLEDs can be significantly enhanced through the use of specific host materials and device architectures. researchgate.net For example, a solution-processed blue OLED using a molecular host with a wide triplet band gap and high carrier mobility achieved a remarkable current efficiency of 41.2 cd A⁻¹ at 100 cd m⁻². capes.gov.br
Table 1: Performance of Selected Anthracene-Based OLEDs
| Emitting Material/Host | Emission Color | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | CIE Coordinates |
| Anthracene derivative with diphenylamino-fluorene end-capping groups | Yellowish-orange | Not Reported | Not Reported | Not Reported |
| 2-tert-butyl-9,10-bis[40-(9-ptolyl- fluoren-9-yl)biphenyl-4-yl]anthracene (BFAn) | Deep-blue | 5.1% | 5.7 | (0.15, 0.12) |
| 3,5-di(9H-carbazol-9-yl)tetraphenylsilane host | Blue | Not Reported | Not Reported | Not Reported |
Electrochromic Devices
The electroactive nature of the anthracene core suggests that this compound could be a component in electrochromic devices. These devices change their optical properties in response to an applied voltage. The thiol group would allow for the compound to be anchored onto conductive surfaces like gold, forming self-assembled monolayers that could function as the electrochromic layer.
Studies on polymers containing carbazole (B46965) and thiophene (B33073) units, which are structurally related to the components of the target molecule, have shown promising electrochromic properties. For example, copolymers of 1,4-bis((9H-carbazol-9-yl)methyl)benzene with bithiophene have displayed high transmittance variation (ΔT = 39.56% at 685 nm) and satisfactory coloration efficiency (η = 160.5 cm²∙C⁻¹ at 685 nm). mdpi.com Dual-layer electrochromic devices fabricated with these polymers have exhibited multiple color states and good stability. mdpi.com For instance, a P(bCmB-co-bTP)/PEDOT ECD showed a high ΔT of 40.7% at 635 nm and a high coloration efficiency of 428.4 cm²∙C⁻¹ at 635 nm. mdpi.com The development of transparent wood composites coated with PEDOT:PSS has also opened new avenues for flexible electrochromic devices with low energy consumption. nih.gov
Table 2: Electrochromic Properties of Related Polymer Systems
| Polymer System | Color Change | Transmittance Variation (ΔT) | Coloration Efficiency (η) |
| P(bCmB-co-bTP) | Celadon, earth gray, iron gray, navy blue | 39.56% at 685 nm | 160.5 cm²∙C⁻¹ at 685 nm |
| P(bCmB-co-bTP)/PEDOT ECD | Not specified | 40.7% at 635 nm | 428.4 cm²∙C⁻¹ at 635 nm |
| Transparent Wood/PEDOT:PSS ECD | Magenta-to-clear | Not specified | 590 cm² C⁻¹ |
Sensor Development
The combination of a fluorescent anthracene unit and a thiol group makes this compound a promising candidate for the development of chemical sensors. The thiol group can act as a binding site for specific analytes, while the anthracene moiety can provide a fluorescent signal that changes upon binding.
Fluorescent Sensors for Analytes
The anthracene fluorophore is sensitive to its local environment, and changes in this environment upon analyte binding can lead to a detectable change in fluorescence intensity or wavelength. The thiol group can selectively bind to heavy metal ions, leading to the development of fluorescent sensors for their detection. nih.govsemanticscholar.orgacs.org For instance, fluorescent chemosensors for metal ions have been designed where the binding of the ion to a receptor linked to the fluorophore modulates the fluorescence output. nih.gov
A fluorescent probe for the detection of benzenethiol derivatives has been developed based on an intramolecular charge transfer (ICT) mechanism, demonstrating a low limit of detection of 49 nM. nih.gov While not the target compound, this illustrates the potential of using thiol-containing aromatic compounds in fluorescent sensing.
Colorimetric Sensing Applications
The thiol group of this compound allows for its easy attachment to the surface of gold nanoparticles (AuNPs). The aggregation or dispersion of these functionalized nanoparticles in the presence of an analyte can lead to a color change, forming the basis of a colorimetric sensor. mdpi.commdpi.com Such sensors have been developed for a variety of targets, including metal ions and biological molecules. nih.govjwent.netnih.gov
The principle relies on the distance-dependent localized surface plasmon resonance (LSPR) of the AuNPs. mdpi.com In a dispersed state, a solution of AuNPs typically appears red, while aggregation causes a shift to a blue or purple color. The interaction of the analyte with the functionalized surface of the AuNPs can trigger this aggregation.
Catalysis and Biocatalysis Mimicry
The ability of this compound to form self-assembled monolayers on gold surfaces also opens up possibilities in the field of catalysis. Gold nanoparticles capped with organic ligands have been shown to exhibit catalytic activity in various chemical reactions.
The thiol group provides a strong anchor to the gold surface, creating a stable catalytic system. The bulky anthracene-benzene moiety could create a specific microenvironment around the catalytically active gold surface, potentially influencing the selectivity and efficiency of reactions. This is analogous to how the protein scaffold of an enzyme creates a specific active site. While direct catalytic studies on this specific compound are not available, the principle has been demonstrated with other thiol-capped gold nanoparticles. aps.org The self-assembly of related dithiols, such as 1,4-benzenedimethanethiol, on gold has been studied, providing a basis for understanding the formation of such catalytic surfaces. nih.govnist.gov
Molecular Flasks and Size-Selective Catalysis
The unique structural characteristics of this compound, featuring a bulky, planar anthracene group and a reactive thiol terminus, make it a compelling candidate for the construction of molecular flasks through self-assembly. The thiol group can act as an anchor to a surface, such as gold, leading to the formation of self-assembled monolayers (SAMs). researchgate.netrsc.org In these arrangements, the anthracene moieties can, in principle, create confined nano-environments, akin to molecular flasks.
These self-assembled structures can exhibit size-selective catalysis. The spatial confinement imposed by the interlocking anthracene groups can restrict the access of reactants to the catalytic sites, favoring smaller molecules while excluding larger ones. This concept is predicated on the organized packing of the anthracene units, which can form a porous two-dimensional barrier. The dimensions of these pores would be dictated by the orientation and spacing of the anthracene groups, which can be influenced by factors such as solvent and temperature during the self-assembly process. Research on anthracene-mediated assembly of nanoparticles has shown that aromatic molecules can bind to surfaces, leading to ordered structures. acs.org Similarly, ionic self-assembly around an anthracene core has been shown to produce organized, functional materials. nih.gov
Bioinspired Catalytic Systems
The structure of this compound contains functionalities that are pertinent to the design of bioinspired catalytic systems. The thiophenol group, in particular, is analogous to the cysteine residues found in the active sites of many enzymes. These sulfur-containing amino acids are crucial for a variety of catalytic processes, including redox reactions and metal coordination.
Bioinspired organocatalysts have been developed for reactions such as the oxidation of thiols to disulfides, a fundamental transformation in biological systems. rsc.org The thiophenol moiety within this compound could potentially participate in similar catalytic cycles. When anchored to a surface or integrated into a larger supramolecular assembly, the thiol groups could mimic the active sites of enzymes, providing a platform for studying and carrying out biomimetic catalysis. The anthracene component, while not directly participating in the catalytic turnover, can provide the necessary structural scaffolding and influence the local environment of the catalytic thiol group.
Nanomaterials Integration and Surface Functionalization
The thiol group in this compound provides a robust and versatile anchor for its integration with a variety of nanomaterials, most notably gold nanoparticles. nanopartz.comeurekalert.org The strong affinity between sulfur and gold forms the basis of a well-established method for the surface functionalization of these nanoparticles. mdpi.comnih.gov This allows for the creation of hybrid materials that combine the unique optical and electronic properties of the nanoparticles with the functionalities of the organic ligand.
Hybrid Materials for Enhanced Performance
By tethering this compound to the surface of nanoparticles, it is possible to create hybrid materials with enhanced or novel properties. For instance, the anthracene moiety is a known fluorophore, and its proximity to a plasmonic nanoparticle surface can lead to interesting photophysical phenomena, such as surface-enhanced fluorescence or quenching, depending on the distance and orientation. These hybrid materials could find applications in sensing, imaging, and optoelectronics. The ability to modify the surface of nanoparticles with a molecule that has both a strong binding group (thiol) and a functional unit (anthracene) is a key strategy in the development of advanced materials.
Functionalization of Nanoparticles and Surfaces
The process of functionalizing nanoparticles and surfaces with this compound is typically achieved by incubating the substrate with a solution of the thiol. This leads to the spontaneous formation of a self-assembled monolayer where the thiol groups bind to the surface. researchgate.netrsc.org The packing and orientation of the molecules on the surface can be controlled by varying the conditions of the self-assembly process. This surface functionalization not only passivates the surface of the nanoparticle, preventing aggregation, but also imparts the chemical and physical properties of the anthracene group to the nanoparticle. For example, the hydrophobicity of the surface can be tuned, or specific binding sites for other molecules can be introduced.
| Nanoparticle/Surface | Functionalization Method | Potential Application |
| Gold Nanoparticles | Thiol-gold self-assembly | Sensing, Bio-imaging, Catalysis |
| Silver Nanoparticles | Thiol-silver self-assembly | Antimicrobial coatings, SERS |
| Quantum Dots | Ligand exchange | Optoelectronics, Bio-labeling |
| Metal Oxides (e.g., TiO2) | Thiol-metal oxide binding | Photocatalysis, Solar cells |
Photocatalytic Applications (e.g., Dye Degradation)
The anthracene moiety in this compound is a well-known photosensitizer, capable of absorbing light and transferring the energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS). mdpi.com This property is central to its potential application in photocatalysis, particularly for the degradation of organic pollutants like dyes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
